Piperidine-2,3-dicarboxylic acid hydrochloride
CAS No.:
Cat. No.: VC12933143
Molecular Formula: C7H12ClNO4
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12ClNO4 |
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Molecular Weight | 209.63 g/mol |
IUPAC Name | piperidine-2,3-dicarboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H |
Standard InChI Key | NXLAIDOYPHVITO-UHFFFAOYSA-N |
SMILES | C1CC(C(NC1)C(=O)O)C(=O)O.Cl |
Canonical SMILES | C1CC(C(NC1)C(=O)O)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Piperidine-2,3-dicarboxylic acid hydrochloride belongs to the class of piperidine dicarboxylates, with the systematic IUPAC name piperidine-2,3-dicarboxylic acid hydrochloride . The parent compound, piperidine-2,3-dicarboxylic acid (CAS 46026-75-9), exists in a cis configuration, as confirmed by its (2S,3R) stereodescriptor in PubChem records . The hydrochloride form stabilizes the free carboxylic acid groups through protonation, enhancing solubility in polar solvents. Key structural identifiers include:
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Molecular formula: C₇H₁₁NO₄·HCl
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SMILES: C1CC@HC(=O)O.Cl
The stereochemical integrity of the molecule is critical for its biological interactions, particularly in binding to ionotropic glutamate receptors, where the cis configuration mimics endogenous ligands .
Synthesis and Industrial Production
Historical Synthetic Routes
Early synthetic approaches for analogous dicarboxylic acid derivatives, such as pyridine-2,3-dicarboxylic acids, involved multi-step processes with low yields. For example, methods using Skraup reaction-derived quinolines required harsh nitric acid oxidation, leading to purification challenges . Similarly, routes employing α,β-unsaturated hydrazones and maleic acid derivatives suffered from costly starting materials and inefficient amino group elimination .
Modern Hydrolysis-Based Synthesis
A breakthrough method for pyridine-2,3-dicarboxylates, described in EP0274379A2, involves hydrolysis of diethoxycarbonyl intermediates under basic conditions . Although this patent focuses on pyridine analogs, the methodology is adaptable to piperidine systems:
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Ester Hydrolysis:
Diethoxycarbonylpiperidine derivatives are refluxed in a water-toluene mixture with sodium hydroxide, yielding the dicarboxylic acid sodium salt . -
Acidification:
The sodium salt is treated with mineral acids (e.g., HCl) to precipitate the free dicarboxylic acid, which is then converted to the hydrochloride salt via HCl gas exposure .
This one-pot process achieves yields exceeding 75% under optimized conditions (40–100°C, 1–24 hours) .
Physicochemical Properties
Solubility and Stability
While exact solubility data for the hydrochloride salt are unavailable, the parent acid’s solubility trends provide insights:
Property | Value/Description | Source |
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Water Solubility | Moderate (polar solvent preference) | Inferred |
Melting Point | 154–156°C (decomposes) | Patent |
Purity | ≥95% | Enamine |
The hydrochloride form exhibits enhanced stability compared to the free acid, as evidenced by its commercial availability as a solid .
Applications in Research and Industry
Pharmaceutical Intermediates
Piperidine-2,3-dicarboxylic acid derivatives serve as precursors for neuromodulators. For instance, their structural similarity to quinolinic acid positions them as potential NMDA receptor modulators . Recent studies explore their utility in synthesizing:
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Anticonvulsants: Analogous pyridine dicarboxylates show efficacy in seizure models .
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Herbicides: 2-(2-Imidazolin-2-yl)pyridine-3-carboxylic acid derivatives, synthesized from similar intermediates, exhibit herbicidal activity .
Challenges in Industrial Adoption
Despite promising applications, industrial adoption faces hurdles:
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Cost of Starting Materials: Diethoxycarbonylpiperidine precursors require specialized synthesis .
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Waste Management: Acidic hydrolysis generates mineral salt byproducts, necessitating costly disposal .
Parameter | Recommendation | Source |
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PPE | Gloves, goggles, lab coat | Enamine |
Storage | 2–8°C, dry environment | Enamine |
The absence of a publicly available MSDS underscores the need for caution during handling .
Future Directions
Green Chemistry Approaches
Recent patents highlight solvent-free reactions and catalytic methods to improve yield and reduce waste . For example, ammonium acetate-catalyzed cyclizations in toluene achieve 57.6% yield for related pyridine derivatives . Adapting these methods to piperidine systems could enhance scalability.
Stereoselective Synthesis
Advances in asymmetric catalysis may enable enantioselective production of the (2S,3R) isomer, which is pharmacologically relevant . Enzymatic resolution or chiral auxiliaries are potential avenues.
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